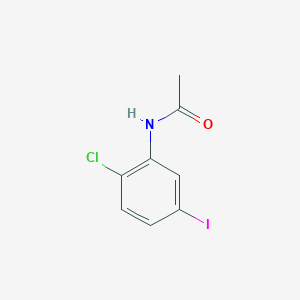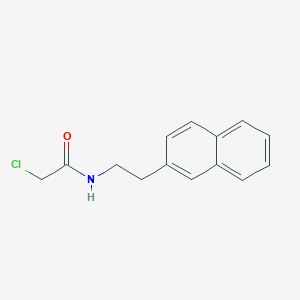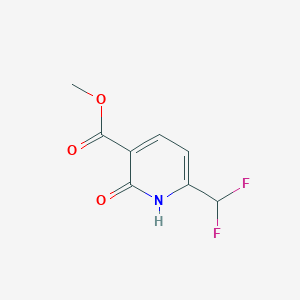![molecular formula C23H23N3O3 B7590896 3-(1H-indol-3-yl)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid](/img/structure/B7590896.png)
3-(1H-indol-3-yl)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-indol-3-yl)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid, also known as IDP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. IDP is a derivative of tryptophan, an essential amino acid, and belongs to the class of indole-based compounds. In
Wissenschaftliche Forschungsanwendungen
3-(1H-indol-3-yl)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 3-(1H-indol-3-yl)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 3-(1H-indol-3-yl)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid has been found to have neuroprotective effects and improve cognitive function in animal models. In drug discovery, 3-(1H-indol-3-yl)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects.
Wirkmechanismus
The mechanism of action of 3-(1H-indol-3-yl)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. 3-(1H-indol-3-yl)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid has also been shown to interact with various proteins, including caspases, Bcl-2 family proteins, and p53, which are involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
3-(1H-indol-3-yl)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and modulation of neurotransmitter release. 3-(1H-indol-3-yl)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1H-indol-3-yl)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid has several advantages for lab experiments, including its high potency and specificity. However, 3-(1H-indol-3-yl)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid also has some limitations, including its complex synthesis and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for 3-(1H-indol-3-yl)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid research, including the development of new derivatives with improved efficacy and safety profiles, the exploration of 3-(1H-indol-3-yl)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid's potential applications in other fields, such as immunology and infectious diseases, and the investigation of the mechanism of action of 3-(1H-indol-3-yl)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid in more detail. Additionally, the development of new methods for synthesizing 3-(1H-indol-3-yl)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid may help to overcome some of the limitations of this compound.
Conclusion:
In conclusion, 3-(1H-indol-3-yl)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid is a synthetic compound with potential applications in various fields, including cancer research, neuroscience, and drug discovery. The synthesis of 3-(1H-indol-3-yl)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid is a complex process that requires expertise in organic chemistry. 3-(1H-indol-3-yl)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and modulation of neurotransmitter release. 3-(1H-indol-3-yl)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid has several advantages for lab experiments, including its high potency and specificity, but also has limitations, including its complex synthesis and potential toxicity at high concentrations. There are several future directions for 3-(1H-indol-3-yl)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid research, including the development of new derivatives with improved efficacy and safety profiles, the exploration of 3-(1H-indol-3-yl)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid's potential applications in other fields, and the investigation of the mechanism of action of 3-(1H-indol-3-yl)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid in more detail.
Synthesemethoden
The synthesis of 3-(1H-indol-3-yl)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid involves the reaction of tryptophan with 4-(1H-indol-3-yl)butanoyl chloride, followed by the addition of N-tert-butoxycarbonyl-3-aminopropanoic acid. The resulting product is then deprotected to obtain 3-(1H-indol-3-yl)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid. The synthesis of 3-(1H-indol-3-yl)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid is a complex process that requires expertise in organic chemistry.
Eigenschaften
IUPAC Name |
3-(1H-indol-3-yl)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c27-22(11-5-6-15-13-24-19-9-3-1-7-17(15)19)26-21(23(28)29)12-16-14-25-20-10-4-2-8-18(16)20/h1-4,7-10,13-14,21,24-25H,5-6,11-12H2,(H,26,27)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYPOWRGNBRVGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-3-yl)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}pyridine-4-carbohydrazide](/img/structure/B7590826.png)



![2-[[5-(4-methoxyphenyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B7590853.png)


![N-[4-[1-[3,5-bis(trifluoromethyl)phenyl]ethylcarbamothioylamino]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7590870.png)
![[4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]methanol](/img/structure/B7590871.png)

![(2R)-3-hydroxy-2-[(2-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7590883.png)

![(2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7590887.png)